Ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate
Description
Ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate (CAS 2122218-35-1) is a halogenated aromatic ester with the molecular formula C₁₀H₉BrF₂O₃ and a molecular weight of 303.09 g/mol. It is characterized by a benzoate backbone substituted with bromine at position 5, fluorine atoms at positions 2 and 3, a methoxy group at position 4, and an ethyl ester at position 1 (carboxylic acid position). The compound is classified as 95% pure and is labeled under GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating precautions such as avoiding inhalation and using protective equipment .
Structurally, the molecule’s reactivity is influenced by electron-withdrawing substituents (Br, F) and electron-donating groups (methoxy), which modulate its electronic profile for applications in pharmaceuticals, agrochemicals, or organic synthesis intermediates.
Properties
IUPAC Name |
ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O3/c1-3-16-10(14)5-4-6(11)9(15-2)8(13)7(5)12/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URESHCPKOBQPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1F)F)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate typically involves the esterification of 5-bromo-2,3-difluoro-4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, facilitated by the electron-withdrawing effects of the fluorine atoms.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid for nitration or sulfonation reactions.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Hydrolysis: Formation of 5-bromo-2,3-difluoro-4-methoxybenzoic acid.
Scientific Research Applications
Ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents enhance its binding affinity and specificity towards these targets, leading to inhibition or modulation of their activity. The methoxy group further contributes to its overall chemical stability and reactivity .
Comparison with Similar Compounds
Impact of Ester Group Variation
Methyl esters are generally more volatile but may exhibit reduced stability in hydrolytic conditions compared to ethyl esters .
Substituent Complexity and Reactivity
The compound Ethyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzoate (CAS 1706446-85-6) introduces a bulky 2-chloro-4-fluorobenzyloxy group at position 4, which significantly increases steric hindrance and lipophilicity (molecular weight: 466.70 vs. 303.09). This substitution likely reduces electrophilic aromatic substitution (EAS) reactivity but enhances binding affinity in hydrophobic environments, making it a candidate for receptor-targeted applications .
Physicochemical and Hazard Profile Comparison
| Property | This compound | Methyl Analog | Ethyl 3-bromo-4-(benzyloxy) Derivative |
|---|---|---|---|
| Purity | 95% | 95% | Not specified |
| Storage Temperature | 2–8°C | Not reported | Not reported |
| Hazard Codes | H315, H319, H335 | Likely similar | Likely higher (Cl/F-benzyl group) |
The ethyl and methyl analogs share comparable purity (95%), but the benzyloxy-containing derivative’s hazards are undocumented. The additional chloro and fluoro substituents in the latter may intensify toxicity, necessitating rigorous handling protocols .
Research Findings and Limitations
- Data Gaps : Melting points, solubility parameters, and detailed toxicity profiles for analogs are unavailable in the provided evidence, limiting direct functional comparisons.
Biological Activity
Ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure with bromine and fluorine substituents that enhance its reactivity and binding affinity to biological targets. The methoxy group contributes to the compound's stability and solubility. Its molecular formula is C₁₁H₈BrF₂O₂.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of halogen atoms (bromine and fluorine) increases the compound's binding affinity, which can lead to modulation of various biochemical pathways. This mechanism is particularly relevant in studies focusing on enzyme inhibition and protein-ligand interactions.
Applications in Research
This compound has been investigated for several applications:
- Enzyme Inhibition : It serves as a tool for studying enzyme kinetics and inhibition mechanisms.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various microbial strains, indicating potential use in developing antimicrobial agents.
- Anticancer Properties : The compound's unique structure may contribute to its activity against cancer cells, warranting further investigation in oncology.
Enzyme Inhibition Studies
A study examining the inhibition of E. coli DNA gyrase demonstrated that compounds similar to this compound exhibited significant inhibitory effects. For instance, the IC₅₀ values for related compounds were recorded as follows:
| Compound | IC₅₀ (µM) |
|---|---|
| Ciprofloxacin | 0.49 |
| Ethyl Compound | 2.91 |
These findings highlight the potential of halogenated benzoates as effective enzyme inhibitors .
Antimicrobial Activity
In a comparative study involving various benzoate derivatives, this compound showed promising activity against Gram-negative bacteria such as E. coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 0.008 |
| K. pneumoniae | 0.03 |
This suggests that the compound could be further developed for therapeutic applications against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
